3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione
Description
Properties
CAS No. |
21004-28-4 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
3,6-dimethyl-5,6-dihydro-1H-furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-5-6(13-4)9-8(12)10(2)7(5)11/h4H,3H2,1-2H3,(H,9,12) |
InChI Key |
QFGGQTWWXKIIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)NC(=O)N(C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a one-pot condensation reaction involving 2-amino furans and pyrroles. This method provides a mild and efficient route to access the desired heterocyclic scaffold . The reaction typically involves the use of a suitable catalyst and solvent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Antiviral and Antibacterial Activity
Research indicates that compounds similar to 3,6-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit promising antiviral and antibacterial properties. For instance, fused pyrimidines have been synthesized that show potent activity against various pathogens. These compounds are often evaluated for their ability to inhibit viral replication or bacterial growth through mechanisms such as interference with nucleic acid synthesis or protein function .
Cancer Research
The compound's structural characteristics position it as a potential candidate for cancer therapeutics. Studies on related heterocyclic amines have shown that they can interact with DNA and potentially inhibit tumor growth. The exploration of DNA adduct formation by similar compounds suggests a pathway for developing targeted cancer treatments .
Neuroprotective Effects
Emerging research has suggested that derivatives of this compound might possess neuroprotective effects. Compounds in this class have been investigated for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices that can enhance thermal stability and mechanical properties. Research is ongoing to explore its use in creating biodegradable plastics and other environmentally friendly materials .
Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic cells. Studies have indicated that incorporating such compounds into photovoltaic systems can improve energy conversion efficiency due to their ability to facilitate charge transport .
Case Study 1: Antiviral Properties
A study conducted on a series of fused pyrimidines demonstrated significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral RNA polymerase, showcasing the potential of similar compounds like this compound in therapeutic applications against viral infections.
Case Study 2: Cancer Therapeutics
Research published in Cancer Research highlighted the potential of heterocyclic amines to form DNA adducts that could lead to apoptosis in cancer cells. The study indicated that derivatives of pyrimidine compounds could be designed to selectively target cancerous tissues while sparing healthy cells.
Case Study 3: Material Science Innovations
A recent project focused on developing new biodegradable polymers using derivatives of this compound showed promising results in enhancing mechanical properties while maintaining environmental sustainability. The polymers demonstrated improved degradation rates compared to conventional plastics.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares 3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (referred to as the target compound ) with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | XLogP3 | Key Features |
|---|---|---|---|---|
| This compound (Target) | 3-Me, 6-Me | 196.20 | 0.4 | Compact structure; moderate lipophilicity |
| 6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | 3-Me, 6-Et | 196.20 | 0.4 | Ethyl group increases steric bulk; similar lipophilicity to target |
| 6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | 3-Ph, 6-Et | 257.29 | N/A | Phenyl group enhances aromaticity and potential π-π interactions |
| 3,5-Bis(4-chlorophenyl)-6,6-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | 3,5-(4-Cl-Ph), 6,6-diMe | N/A | N/A | Chlorine atoms enable halogen bonding; high steric hindrance |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 21038-66-4) | No furo ring; pyrido core | 163.13 | N/A | Lower molecular weight; lacks furan oxygen, reducing polarity |
| 6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1708428-07-2) | 1,3-diMe, 5-Cp, 6-NH2 | 245.27 | N/A | Amino and cyclopropyl groups enhance hydrogen bonding and conformational rigidity |
Key Observations :
- Substituent Effects : Ethyl or phenyl groups (e.g., ) increase steric bulk and alter electronic properties compared to methyl groups in the target compound.
- Lipophilicity : The target compound’s XLogP3 (0.4) suggests moderate hydrophobicity, similar to its ethyl-substituted analog .
Electronic and Spectroscopic Properties
- HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidine analogs (e.g., 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, critical for charge transfer in bioactive or electronic applications. The target compound’s gap is unreported but likely comparable due to structural similarity .
- Spectroscopy : Methyl protons in pyrido[2,3-d]pyrimidines resonate near 3.5 ppm in $^1$H NMR (), consistent with the target compound’s methyl groups. Aromatic protons appear at 6.5–8.5 ppm, influenced by substituents .
Key Insights :
Biological Activity
3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.1766 g/mol
- CAS Number : 21004-28-4
- Density : 1.37 g/cm³
Synthesis
The compound can be synthesized through various methods, including one-pot three-component reactions that yield furo[2,3-d]pyrimidine derivatives. These methods are noted for their efficiency and environmental friendliness, often utilizing readily available reagents and conditions that minimize waste .
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds within the furo[2,3-d]pyrimidine class. For instance:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in tumor growth and proliferation. It acts as an inhibitor of epidermal growth factor receptor (EGFR) and other kinases such as glycogen synthase kinase-3 beta (GSK-3β) and receptor-interacting serine/threonine-protein kinase 1 (RIPK-1) .
- Case Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and non-small cell lung cancer cells. The observed IC50 values ranged from 27.6 μM to 43 μM for different derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : Research indicates that derivatives of furo[2,3-d]pyrimidines exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Research Findings : In a study assessing the antimicrobial efficacy of synthesized derivatives, several compounds demonstrated notable inhibition zones against pathogenic bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Modifications on the furo[2,3-d]pyrimidine core significantly influence its biological properties. For instance, the introduction of electron-withdrawing groups has been associated with enhanced cytotoxicity against cancer cells .
| Compound Structure | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 27.6 | Antitumor |
| Compound B | 43 | Antimicrobial |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
